S-Methyl N,N'-diphenylphosphorodiamidothioate
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Overview
Description
S-Methyl N,N’-diphenylphosphorodiamidothioate: is a chemical compound known for its unique structure and properties It is a phosphorodiamidothioate derivative, which means it contains a phosphorus atom bonded to two amide groups and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl N,N’-diphenylphosphorodiamidothioate typically involves the reaction of diphenylphosphorodiamidothioate with methylating agents. One common method is the reaction of diphenylphosphorodiamidothioate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of S-Methyl N,N’-diphenylphosphorodiamidothioate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: S-Methyl N,N’-diphenylphosphorodiamidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphorodiamidothioate.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphorodiamidothioate.
Substitution: Various substituted phosphorodiamidothioates.
Scientific Research Applications
Chemistry: S-Methyl N,N’-diphenylphosphorodiamidothioate is used as a reagent in organic synthesis. It can be employed in the preparation of other phosphorus-containing compounds and as a ligand in coordination chemistry.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound’s enzyme inhibitory properties are being explored for therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: In the industrial sector, S-Methyl N,N’-diphenylphosphorodiamidothioate is used in the production of specialty chemicals and as an additive in certain formulations.
Mechanism of Action
The mechanism of action of S-Methyl N,N’-diphenylphosphorodiamidothioate involves its interaction with specific molecular targets, primarily enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparison with Similar Compounds
Diphenylphosphorodiamidothioate: Lacks the methyl group but shares similar properties.
Methyl N,N’-diphenylphosphorodiamidate: Contains an oxygen atom instead of sulfur.
Uniqueness: S-Methyl N,N’-diphenylphosphorodiamidothioate is unique due to the presence of both sulfur and phosphorus in its structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in research and industry.
Properties
CAS No. |
64853-94-7 |
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Molecular Formula |
C13H15N2OPS |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-[anilino(methylsulfanyl)phosphoryl]aniline |
InChI |
InChI=1S/C13H15N2OPS/c1-18-17(16,14-12-8-4-2-5-9-12)15-13-10-6-3-7-11-13/h2-11H,1H3,(H2,14,15,16) |
InChI Key |
ZXCUGFZYOVQXJN-UHFFFAOYSA-N |
Canonical SMILES |
CSP(=O)(NC1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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